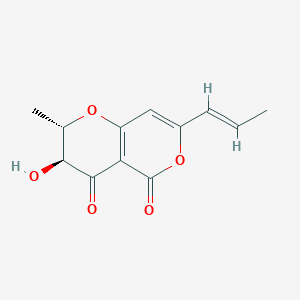
Radicinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Radicinin is an aromatic ketone.
This compound is a natural product found in Alternariaster helianthi, Alternaria radicina, and other organisms with data available.
Applications De Recherche Scientifique
Phytotoxic Properties
Radicinin exhibits target-specific phytotoxicity , particularly against invasive plant species such as buffelgrass (Cenchrus ciliaris). Research indicates that this compound is highly toxic to buffelgrass while showing low toxicity to native plant species and no harmful effects on non-target organisms like zebrafish embryos. This selective toxicity makes this compound a promising candidate for development as a bioherbicide.
Table 1: Toxicity Comparison of this compound
| Plant Species | Toxicity Level |
|---|---|
| Buffelgrass (Cenchrus ciliaris) | High |
| Native Plants | Low |
| Zebrafish Embryos | No Toxic Effects |
Production Methods
The production of this compound can be optimized through various methods, including fungal fermentation and total stereoselective synthesis. A key study developed a rapid high-performance liquid chromatography (HPLC) method for quantifying this compound in complex mixtures, allowing researchers to evaluate its production under different cultural conditions and from various fungal strains. This method is crucial for identifying optimal production parameters to scale up the availability of this compound for research and application.
Bioherbicide Development
A significant study focused on the use of this compound as a bioherbicide against buffelgrass highlighted its effectiveness in controlled environments. The research demonstrated that this compound could significantly reduce buffelgrass biomass without adversely affecting surrounding flora or fauna. This case study underscores the potential of this compound in integrated pest management strategies aimed at controlling invasive species.
Ecotoxicological Assessment
Another critical aspect of this compound's application involves its ecotoxicological profile. Studies have shown that this compound degrades rapidly in the environment, which is advantageous for minimizing long-term ecological impacts when used as an agrochemical. The rapid degradability coupled with its target-specific action suggests that this compound could be integrated into sustainable agricultural practices without posing significant risks to non-target organisms.
Structure-Activity Relationships (SAR)
Research has also explored the structure-activity relationships of this compound and its derivatives. By synthesizing various analogs of this compound, scientists have been able to identify structural features that enhance phytotoxicity while reducing non-target effects. This information is vital for the future design of more effective bioherbicides based on this compound.
Propriétés
Numéro CAS |
1402-20-6 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1 |
Clé InChI |
SDKXGAICTNHFCN-DCJAWTJCSA-N |
SMILES |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
SMILES isomérique |
C/C=C/C1=CC2=C(C(=O)[C@H]([C@@H](O2)C)O)C(=O)O1 |
SMILES canonique |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
Key on ui other cas no. |
10088-95-6 |
Synonymes |
3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione radicinin radicinin, (2alpha,3beta,7(+)-(+-))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















